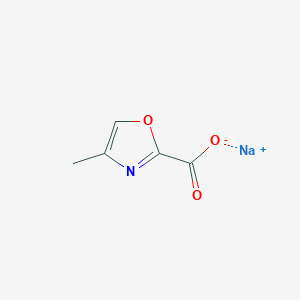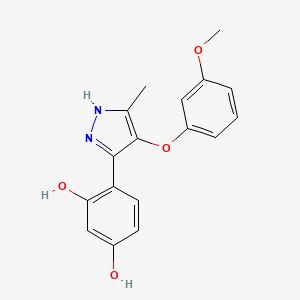
4-(4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol” is a complex organic molecule that contains a benzene ring, a pyrazole ring, and methoxy and hydroxy functional groups .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that its synthesis involves electrophilic aromatic substitution, a common reaction for benzene derivatives . The methoxy and hydroxy groups could be introduced through a series of substitution reactions .Molecular Structure Analysis
The benzene ring in the compound contributes to its stability due to the delocalization of pi electrons . The presence of the methoxy and hydroxy groups, as well as the pyrazole ring, would have significant effects on the compound’s reactivity .Chemical Reactions Analysis
The compound could undergo various reactions typical of aromatic compounds, such as electrophilic aromatic substitution . The methoxy and hydroxy groups are also likely to influence the compound’s reactivity .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
The compound 4-(4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol, due to its structural similarity with other pyrazole derivatives, may have notable antioxidant properties. For instance, related compounds such as (1,4-phenylene)bis(arylmethanesulfonylpyrroles and pyrazoles) have been synthesized and evaluated for their antioxidant activity. Among these compounds, those with a methoxy substituent on the aromatic ring demonstrated significantly greater antioxidant activity (Lavanya, Padmavathi, & Padmaja, 2014). This suggests that the presence of methoxy groups and the pyrazole core could contribute to the antioxidant potential of similar molecules.
Structural Properties and Interactions
Compounds with the pyrazole moiety often exhibit unique structural properties and interactions. For example, 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol, a compound with a structure akin to this compound, showcased an intriguing conformation influenced by intramolecular O—H⋯N hydrogen bonding, leading to the formation of extended chains in the crystal structure through intermolecular O—H⋯O hydrogen bonds (Badshah, Hasan, Barbarín, & Zia, 2008). Such insights into the molecular geometry and bonding interactions might be relevant for understanding the chemical behavior and potential applications of this compound in various fields.
Antibacterial Activity
Compounds featuring the pyrazole ring have been studied for their antibacterial properties. For instance, novel bis-isoxazolyl/pyrazolyl-1,3-diols and their derivatives have been synthesized and evaluated for antibacterial activity, showcasing the potential of pyrazole-based compounds in medicinal chemistry (Juneja et al., 2013). This indicates that the this compound may also possess antibacterial properties worth exploring.
Synthesis and Reactions
The pyrazole moiety is a versatile structure that participates in a variety of chemical reactions, offering a wide range of possibilities for the synthesis of complex molecules. For instance, the synthesis of 1,4-[bis(3-arylmethanesulfonyl pyrrolyl and pyrazolyl)]benzenes, which involves the cycloaddition of 1,3-dipolar reagents to a Michael acceptor, underscores the reactivity and synthetic utility of pyrazole-containing compounds (Lavanya, Padmavathi, & Padmaja, 2014). Such synthetic routes could be pertinent for deriving novel compounds from this compound for specific scientific applications.
Wirkmechanismus
Target of Action
The primary target of the compound 4-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol is the [Pyruvate dehydrogenase [lipoamide]] kinase isozyme 4, mitochondrial . This enzyme plays a crucial role in the regulation of the pyruvate dehydrogenase complex, a critical multi-enzyme complex involved in the metabolic pathway that converts carbohydrates into energy in the form of ATP .
Mode of Action
It is known to interact with its target enzyme, potentially influencing its activity and thereby altering the metabolic processes within the cell .
Biochemical Pathways
The compound 4-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol affects the pyruvate dehydrogenase pathway. By interacting with the [Pyruvate dehydrogenase [lipoamide]] kinase isozyme 4, mitochondrial, it may influence the conversion of pyruvate into acetyl-CoA, a key step in the citric acid cycle
Eigenschaften
IUPAC Name |
4-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-10-17(23-13-5-3-4-12(9-13)22-2)16(19-18-10)14-7-6-11(20)8-15(14)21/h3-9,20-21H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFKYCKYPDNLBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)O)O)OC3=CC=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-1,1,1-trifluoro-3-penten-2-one](/img/structure/B2630759.png)
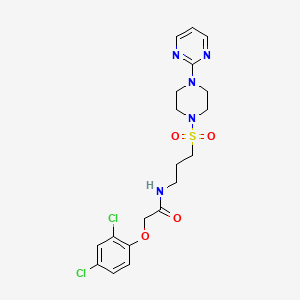
![N-(2,3-dimethylphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2630763.png)
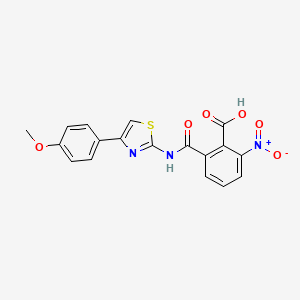
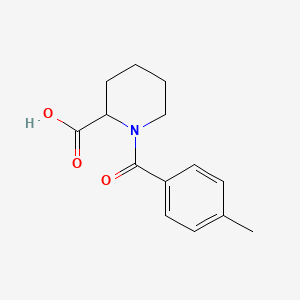
![5-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2630767.png)
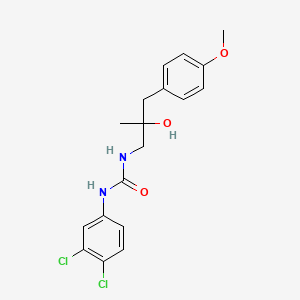
![N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2630773.png)
![N-(1-cyanocyclopentyl)-2-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-yl]amino}acetamide](/img/structure/B2630774.png)
![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2630775.png)
![2-Amino-4-[4-(benzyloxy)phenyl]-6-(benzylsulfanyl)pyridine-3,5-dicarbonitrile](/img/structure/B2630778.png)
